2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Description
The compound 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine features a pyrimidine core substituted at position 5 with a methoxy group and at position 2 with a piperidine-linked imidazo[1,2-a]pyridine moiety. This structure is common in kinase inhibitors and GPCR-targeting agents, where the imidazo[1,2-a]pyridine scaffold enhances binding to hydrophobic pockets, and the piperidine linker confers conformational flexibility . Below, we compare its structural and functional attributes with analogous compounds.
Properties
IUPAC Name |
2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-24-16-10-19-18(20-11-16)25-15-5-8-22(9-6-15)12-14-13-23-7-3-2-4-17(23)21-14/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWUQJWXNDWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the molecule.
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, simple workup, and environmentally benign, which may have implications for its bioavailability.
Comparison with Similar Compounds
Table 1: Core Heterocycle and Substituent Variations
Key Observations :
- Pyrazolo-pyrimidines often exhibit enhanced kinase selectivity due to planar rigidity .
- Substituent Effects: 5-Methoxy vs. Trifluoromethyl (CF₃): In , CF₃ introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions . Oxadiazole: The 3-isopropyl-[1,2,4]oxadiazole in enhances metabolic stability by resisting oxidative degradation .
Pharmacological and Binding Data
Table 2: Reported Bioactivities of Analogs
Insights :
- Carboxamide derivatives () show improved binding affinities compared to non-carboxamide analogs, likely due to additional hydrogen bonds with target residues.
- The target compound’s methoxy group may confer moderate binding via hydrophobic interactions, but substituents like CF₃ or carboxamide () could enhance potency.
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine scaffold is synthesized via condensation of 2-aminopyridine with α-bromoketones under reflux conditions. For example, reaction of 2-aminopyridine with bromoacetone in ethanol at 80°C yields 2-methylimidazo[1,2-a]pyridine. Introduction of a chloromethyl group at the 2-position is achieved using Vilsmeier-Haack formylation followed by reduction and tosylation:
Functionalization of Piperidine
Piperidin-4-ol is protected as its Boc derivative using di-tert-butyl dicarbonate in aqueous acetone (yield: 85–90%). The Boc group prevents undesired side reactions during subsequent alkylation:
Coupling Imidazo[1,2-a]pyridine with Piperidine
The tosylated imidazo[1,2-a]pyridine undergoes alkylation with N-Boc-piperidin-4-ol in the presence of KCO in DMF at 60°C:
Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the secondary amine:
Synthesis of 5-Methoxypyrimidine-Oxy Fragment
Preparation of 2-Chloro-5-methoxypyrimidine
2,5-Dichloropyrimidine is treated with sodium methoxide in methanol to selectively substitute the 5-position chloride (yield: 75%):
Final Coupling: Mitsunobu Reaction
The piperidine-alcohol intermediate is coupled with 2-chloro-5-methoxypyrimidine via a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) in THF:
Reaction Conditions :
-
Temperature: 0°C to room temperature
-
Time: 12–24 hours
-
Yield: 60–70%
Alternative Synthetic Routes
Reductive Amination Approach
A secondary route involves reductive amination of 2-(aminomethyl)imidazo[1,2-a]pyridine with N-Boc-piperidin-4-one using NaBHCN in methanol:
Oxidation of the amine to the alcohol is achieved via Swern oxidation before Mitsunobu coupling.
Critical Data Tables
Table 1. Key Intermediates and Yields
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on piperidine reduce Mitsunobu efficiency. Use of high-boiling solvents (e.g., DMF) improves reactivity.
-
Regioselectivity : SNAr on 2-chloro-5-methoxypyrimidine requires careful control of base strength (e.g., KCO instead of NaOH).
-
Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively isolates the final product .
Q & A
Basic: What are the key synthetic strategies for preparing 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Intermediate Preparation : Synthesis of the imidazo[1,2-a]pyridine and piperidin-4-yl-oxy pyrimidine intermediates separately .
- Coupling Reactions : Condensation of intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the final scaffold .
- Thiazolidinone Ring Formation : For derivatives, a Z-configuration thiazolidinone ring is introduced via base-catalyzed cyclization (e.g., using DBU) .
Key reagents include chloroacetyl derivatives for thiazolidinone formation and Pd catalysts for cross-coupling steps.
Basic: How is the compound characterized structurally to confirm its configuration and purity?
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for Z/E isomers in thiazolidinone derivatives .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine and piperidine moieties. For example, coupling constants (e.g., J = 8–10 Hz) distinguish axial/equatorial protons in the piperidine ring .
- HPLC-MS : Ensures >95% purity and validates molecular weight .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during imine formation .
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
Advanced: What computational methods predict binding interactions with biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the thiazolidinone ring to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies potential interactions with kinase domains (e.g., EGFR) or GPCRs .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using AMBER or GROMACS .
Advanced: How can contradictions in reported biological activity data be resolved?
- Dose-Response Reassessment : Validate IC₅₀ values across multiple cell lines to rule out cell-specific effects .
- Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro results .
- Target Profiling : Chemoproteomics (e.g., thermal shift assays) confirms off-target interactions .
Advanced: What structure-activity relationship (SAR) trends guide modification of the thiazolidinone moiety?
- Substituent Effects : Bulky groups (e.g., 2-methylpropyl) at the thiazolidinone N-position enhance cytotoxicity but reduce solubility .
- Z vs. E Isomers : Z-configuration improves binding to ATP pockets in kinases due to planar geometry .
- Sulfur Substitution : Replacing thioxo with oxo groups reduces potency, highlighting the role of sulfur in H-bonding .
Advanced: How can failed coupling reactions during synthesis be troubleshooted?
- Catalyst Deactivation : Test for moisture-sensitive catalysts (e.g., Pd) by adding molecular sieves .
- Steric Hindrance : Use bulkier leaving groups (e.g., mesyl instead of tosyl) to improve nucleophilic substitution efficiency .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation; arrest reactions at 50% conversion to isolate reactive species .
Advanced: What strategies assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The methoxy group shows instability at pH < 2 .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) to assess esterase-mediated hydrolysis of labile groups .
- Light Sensitivity : UV-Vis spectroscopy detects photooxidation of the imidazo[1,2-a]pyridine core .
Advanced: How can multi-omics data integrate with target identification studies?
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Proteomics : SILAC labeling quantifies changes in protein abundance, prioritizing targets like HSP90 or tubulin .
- Metabolomics : NMR-based metabolomics reveals disruptions in glycolysis or TCA cycle intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
